molecular formula C22H21N3 B2552696 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline CAS No. 457650-92-9

4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

Cat. No. B2552696
CAS RN: 457650-92-9
M. Wt: 327.431
InChI Key: ZPHRAINXQDMKNC-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a complex molecule that may be related to various ligands and intermediates used in coordination chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies.

Synthesis Analysis

The synthesis of related ligands often involves multicomponent reactions, as seen in the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline, which could potentially be adapted for the synthesis of the target compound . Similarly, the synthesis of other pyridine-containing ligands, such as 4-halo-N-(pyridin-4-ylmethylene)aniline coordination polymers, involves conventional and sonochemical methods, which might be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray crystallography. For instance, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline was determined after a stepwise reduction of an imine . This technique could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various contexts. For example, N-(2-Methyl-4,6-diphenyl-1-pyridinio)anilides undergo photochemical dissociation, which could provide insights into the photochemical behavior of the target compound . Additionally, the study of halogen bonding in complexes formed with aniline and 4-methyl pyridine could inform the understanding of potential reactions involving halogen atoms in the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using various spectroscopic and analytical techniques. For instance, the study of 3-hydroxy-2-methyl-4(1H)-pyridinones included mass spectrometry, infrared, and proton NMR spectroscopies, which are also applicable to the analysis of the target compound . The crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline provide a framework for understanding the intermolecular interactions and electronic properties of similar aniline derivatives .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole (similar in structure to the compound ), demonstrate significant potential in organic synthesis and catalysis. Their applications are diverse, ranging from the formation of metal complexes to asymmetric catalysis. This versatility makes them attractive for advanced chemistry and drug development investigations, offering insights into potential uses of the specific compound mentioned (Li et al., 2019).

Cytochrome P450 Inhibitors

The selectivity of chemical inhibitors against various cytochrome P450 (CYP) isoforms is crucial for minimizing drug-drug interactions. Research on potent and selective inhibitors provides valuable insights into the specificity required for effective CYP inhibition. Such specificity could inform the development of related compounds, including 4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline, for targeted therapeutic applications (Khojasteh et al., 2011).

Pyridine and Indole Derivatives in Drug Development

Pyridine and indole derivatives play a critical role in drug development due to their broad spectrum of biological activities. These derivatives have been utilized in various pharmacological applications, including anticancer, antibacterial, and anti-inflammatory treatments. This highlights the potential medicinal applications of structurally related compounds, including the targeted compound in scientific research (Altaf et al., 2015).

Future Directions

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . Therefore, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3/c1-15-10-12-17(13-11-15)25-22(20-9-5-6-14-23-20)21-16(2)24-19-8-4-3-7-18(19)21/h3-14,22,24-25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHRAINXQDMKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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